![molecular formula C14H12Cl2N2O4 B1226483 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine](/img/structure/B1226483.png)
3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2,4-dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine is a dichlorobenzene.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine and its derivatives have been utilized in various chemical synthesis processes. For instance, derivatives of 3-nitropyridine, including those related to the chemical , undergo dehydro-methylamination in solutions like potassium permanganate in liquid methylamine. This reaction is part of broader research on the chemical reactivity and synthesis of nitropyridines (Szpakiewicz & Wolniak, 1999).
Pharmacological Applications
Some derivatives of this compound have been discovered to be potent and selective sphingosine-1-phosphate 4 receptor (S1P₄-R) agonists, hinting at their potential therapeutic utility in various diseases such as autoimmune diseases, viral infections, and thrombocytopenia. This discovery was made through systematic structure-activity relationships studies and high-throughput screening, marking the compound as a promising pharmacological tool (Guerrero et al., 2012).
Anticancer Research
Research in the domain of anticancer agents has also seen the utilization of related nitropyridine derivatives. These derivatives have shown effects on the proliferation and mitotic index of cultured cells and survival rates in mice bearing specific leukemia. These findings are crucial in the development of new anticancer agents and understanding the biological activity of these compounds (Temple et al., 1983).
Herbicidal Activities
The herbicidal potential of phenoxypyridines, a group to which 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine is closely related, has been extensively studied. Some derivatives have shown remarkable herbicidal effects, particularly against certain types of weeds, indicating the compound’s utility in agricultural chemistry (Fujikawa et al., 1970).
Propiedades
Nombre del producto |
3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine |
|---|---|
Fórmula molecular |
C14H12Cl2N2O4 |
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
3-[2-(2,4-dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine |
InChI |
InChI=1S/C14H12Cl2N2O4/c1-9-2-4-13(14(17-9)18(19)20)22-7-6-21-12-5-3-10(15)8-11(12)16/h2-5,8H,6-7H2,1H3 |
Clave InChI |
UCNNLUFXUJQOTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



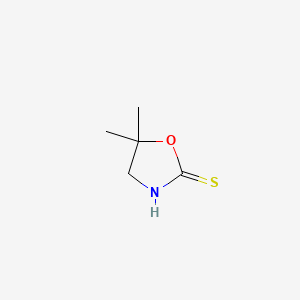
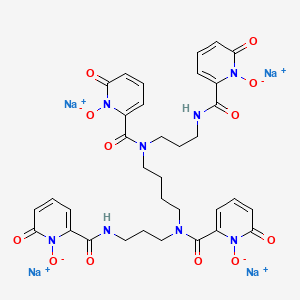

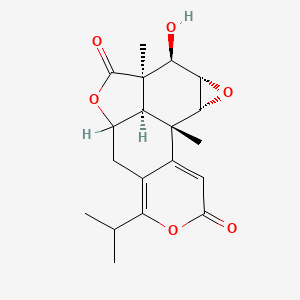
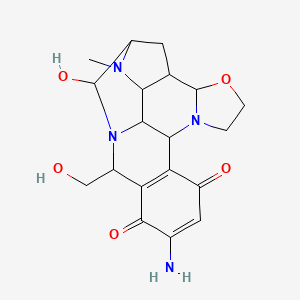
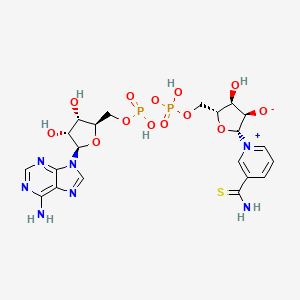
![1-[3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-1-butanone](/img/structure/B1226408.png)
![2-cyclohexyl-9-methyl-1-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-pyrido[3,4-b]indolecarboxamide](/img/structure/B1226411.png)



![1-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]pyrrolidine-2,5-dione](/img/structure/B1226420.png)

![4-[[[3-(1-Azepanylsulfonyl)-4-chlorophenyl]-oxomethyl]amino]benzoic acid 2-(diethylamino)ethyl ester](/img/structure/B1226422.png)